![molecular formula C16H14ClF3N4O2S B12211607 N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B12211607.png)
N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by the presence of a triazolo[4,3-a]pyridine ring system, which is substituted with a chloro and trifluoromethyl group, and a benzenesulfonamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyridine Core: The triazolopyridine core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced through electrophilic substitution reactions using reagents such as chlorinating agents and trifluoromethylating agents.
Attachment of Benzenesulfonamide Moiety: The final step involves the sulfonation of the triazolopyridine intermediate with a sulfonyl chloride derivative to form the desired benzenesulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonamide group.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of triazole and sulfonamide structures exhibit significant activity against various human tumor cell lines. For instance:
- In vitro evaluations have shown that compounds similar to N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2,5-dimethylbenzenesulfonamide demonstrate low micromolar growth inhibition (GI50) levels against multiple cancer types including lung, colon, and breast cancers .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound compared to other triazolopyridine derivatives, a comparative analysis can be conducted based on structural features and biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-{[8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-pyridinyl)propanamide | Similar core structure but different substituents | Variations in biological activity |
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine Derivatives | Different ring system and substituents | Distinct applications and reactivity |
This table illustrates that while there are structural similarities among these compounds, variations in substituents lead to differences in biological activity and potential applications.
Case Studies
Several case studies have been documented that explore the efficacy of related compounds in clinical settings:
- Antitumor Activity Study : A study involving sulfonamide derivatives demonstrated significant anticancer effects across various cell lines. The most effective compounds showed GI50 values ranging from 1.9 to 3.0 μM against 13 different human tumor cell lines .
- Enzyme Interaction Study : Research focusing on enzyme modulation revealed that certain derivatives could effectively inhibit key enzymes involved in cancer metabolism. This highlights their potential as therapeutic agents targeting metabolic pathways critical for tumor growth .
Mechanism of Action
The mechanism of action of N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets.
Comparison with Similar Compounds
N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2,5-dimethylbenzenesulfonamide can be compared with other triazolopyridine derivatives to highlight its uniqueness:
N-{[8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-pyridinyl)propanamide: Similar core structure but different substituents, leading to variations in biological activity and chemical properties.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine Derivatives: Different ring system and substituents, resulting in distinct applications and reactivity.
N-(6-chlorobenzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Different heterocyclic system and functional groups, leading to unique biological activities.
Biological Activity
N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2,5-dimethylbenzenesulfonamide (CAS Number: 879773-37-2) is a compound of increasing interest in medicinal chemistry due to its unique structural features and promising biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.
Structural Characteristics
The compound features a triazolo[4,3-a]pyridine core substituted with a chloro group and a trifluoromethyl group, along with a benzenesulfonamide moiety. The molecular formula is C16H14ClF3N4O2S with a molecular weight of 418.8 g/mol .
Property | Value |
---|---|
Molecular Formula | C16H14ClF3N4O2S |
Molecular Weight | 418.8 g/mol |
CAS Number | 879773-37-2 |
Physical Properties
The compound's physical properties such as density, boiling point, and melting point are not well-documented in available literature but are crucial for understanding its behavior in biological systems.
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, aiding cellular penetration and interaction with intracellular targets. This compound can inhibit enzyme activity by binding to active sites or modulating signaling pathways through receptor interactions .
Antimicrobial Activity
Research indicates that derivatives of the triazolo[4,3-a]pyridine scaffold, including this compound, show significant anti-tubercular activity against Mycobacterium tuberculosis. In vitro studies have demonstrated that compounds related to this scaffold exhibit IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
Antimalarial Activity
A study focusing on triazolopyridine sulfonamides revealed promising antimalarial activity against Plasmodium falciparum, with some derivatives showing IC50 values as low as 2.24 μM. The mechanism is thought to involve inhibition of falcipain-2, a critical cysteine protease in the parasite's lifecycle .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-{[8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-pyridinyl)propanamide | Similar core structure but different substituents | Variations in biological activity |
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine Derivatives | Different ring system and substituents | Distinct applications and reactivity |
This table illustrates that variations in substituents can lead to significant differences in biological activity.
Study on Antitubercular Activity
In a recent study published in the Royal Society of Chemistry, several derivatives were synthesized and evaluated for their anti-tubercular properties. Among them, the most active compounds exhibited IC90 values ranging from 3.73 to 40.32 μM, indicating their potential as therapeutic agents against tuberculosis .
Study on Antimalarial Activity
A collaborative effort at the University of Antwerp focused on developing novel antimalarial drugs based on triazolopyridine scaffolds. The study synthesized 1561 compounds and screened them for activity against P. falciparum. Notably, two compounds showed excellent inhibitory concentrations (IC50 = 2.24 μM), highlighting the potential for further development of these derivatives into effective antimalarial therapies .
Properties
Molecular Formula |
C16H14ClF3N4O2S |
---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
N-[[6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H14ClF3N4O2S/c1-9-3-4-10(2)13(5-9)27(25,26)21-7-14-22-23-15-12(16(18,19)20)6-11(17)8-24(14)15/h3-6,8,21H,7H2,1-2H3 |
InChI Key |
AAMVLFNKCTYKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=NN=C3N2C=C(C=C3C(F)(F)F)Cl |
Origin of Product |
United States |
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